4-chloro-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Chemical Reactions Analysis
The chemical reactions of indole derivatives have been studied extensively . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .Scientific Research Applications
Synthesis and Characterization
4-Chloro-1-methyl-1H-indole-2-carboxylic acid serves as a core compound in the synthesis of various derivatives with potential biological activities. For instance, it is used in the synthesis of pyrazole derivatives through a series of chemical reactions, including molecular docking studies to predict binding interactions with target proteins like EGFR (G. Ganga Reddy et al., 2022). Additionally, structural investigations on indole derivatives provide insights into their molecular conformations, which are crucial for understanding their chemical properties and interactions (E. Yamuna et al., 2010).
Chemical Intermediate
This compound is a key intermediate in the preparation of phosphoindole inhibitors for HIV, demonstrating its significance in medicinal chemistry for developing antiviral drugs (B. Mayes et al., 2010). Moreover, its derivatives are explored for inhibiting β-ketoacyl-acyl carrier protein synthase III (FabH), indicating its potential in antibiotic research (Li Song, 2006).
Bioconjugation and Imaging
A water-soluble derivative of 4-chloro-1-methyl-1H-indole-2-carboxylic acid has been developed for cancer detection using optical imaging. This novel compound demonstrates increased quantum yield and stability for bioconjugation, highlighting its application in developing molecular-based beacons for cancer detection (W. Pham et al., 2005).
Safety And Hazards
Indole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
4-chloro-1-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCZPBOQBLXWRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406470 |
Source
|
Record name | 4-chloro-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
23967-44-4 |
Source
|
Record name | 4-chloro-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-1-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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